4-Methyl-2-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-2-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine is a complex organic compound that belongs to the class of pyrimidines This compound is characterized by its unique structure, which includes a piperidine ring and two pyrimidine rings, one of which is substituted with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: This step involves the cyclization of a suitable precursor to form the piperidine ring.
Introduction of the Pyrimidine Rings: The pyrimidine rings are introduced through nucleophilic substitution reactions.
Methylation: The final step involves the methylation of the pyrimidine ring using methyl iodide (CH₃I) and cesium carbonate (Cs₂CO₃) in DMF.
Industrial Production Methods
Industrial production of this compound typically involves scaling up the laboratory synthesis methods. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using palladium on carbon (Pd/C) and hydrogen gas (H₂) in ethanol.
Substitution: Nucleophilic substitution reactions are common, with reagents such as sodium hydroxide (NaOH) and DMF being used.
Common Reagents and Conditions
Oxidation: H₂O₂, KMnO₄
Reduction: Pd/C, H₂, EtOH
Substitution: NaOH, DMF
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
4-Methyl-2-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: It is used in the development of new materials with specific properties, such as conductivity and fluorescence.
Mechanism of Action
The mechanism of action of 4-Methyl-2-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine involves its interaction with specific molecular targets. The compound’s lipophilicity allows it to diffuse easily into cells, where it can interact with enzymes and receptors . The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Piritrexim: A synthetic antifolate with anti-parasitic, anti-psoriatic, and anti-tumor properties.
Imatinib: A tyrosine kinase inhibitor used in the treatment of certain cancers.
Uniqueness
4-Methyl-2-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine is unique due to its dual pyrimidine structure and the presence of a piperidine ring. This combination of functional groups provides it with distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-methyl-2-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]pyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O/c1-12-8-18-16(19-9-12)22-11-14-4-3-7-21(10-14)15-17-6-5-13(2)20-15/h5-6,8-9,14H,3-4,7,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUTPSARSSZFCAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)N2CCCC(C2)COC3=NC=C(C=N3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.